molecular formula C10H9NO2 B016902 3-Acetoxyindole CAS No. 608-08-2

3-Acetoxyindole

Cat. No. B016902
CAS RN: 608-08-2
M. Wt: 175.18 g/mol
InChI Key: JBOPQACSHPPKEP-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

Into a 500 mL round bottom flask was placed a solution of 3-iodo-1H-indole (23 g, 94.65 mmol) in acetic acid (300 mL). To the mixture was added CH3COOAg (31.6 g, 189.22 mmol). The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at 90° C. in a bath of oil. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:1). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The resulting solution was dissolved with 100 mL of ethyl acetate. The resulting mixture was washed 2 times with 100 mL of NaCl(aq.). The final product was purified by recrystallization from MeOH/H2O in the ratio 2:3. This resulted in 8.5 g (41%) of 1H-indol-3-yl acetate as a dark purple solid.
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.[C:11]([OH:14])(=[O:13])[CH3:12]>>[C:11]([O:14][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
IC1=CNC2=CC=CC=C12
Step Two
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring, for 1 hour while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL round bottom flask was placed
ADDITION
Type
ADDITION
Details
To the mixture was added CH3COOAg (31.6 g, 189.22 mmol)
CUSTOM
Type
CUSTOM
Details
to react
FILTRATION
Type
FILTRATION
Details
A filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solution was dissolved with 100 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed 2 times with 100 mL of NaCl(aq.)
CUSTOM
Type
CUSTOM
Details
The final product was purified by recrystallization from MeOH/H2O in the ratio 2:3
CUSTOM
Type
CUSTOM
Details
This resulted in 8.5 g (41%) of 1H-indol-3-yl acetate as a dark purple solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)OC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.